molecular formula C8H14O3 B13212470 2,3,5-Trimethyloxolane-3-carboxylic acid

2,3,5-Trimethyloxolane-3-carboxylic acid

Cat. No.: B13212470
M. Wt: 158.19 g/mol
InChI Key: NJOFLXFCHKRJMS-UHFFFAOYSA-N
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Description

2,3,5-Trimethyloxolane-3-carboxylic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyloxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,5-trimethyl-1,4-butanediol with a suitable acid catalyst can yield the desired oxolane derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with ketone or aldehyde groups, while reduction can produce alcohols.

Scientific Research Applications

2,3,5-Trimethyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,5-Trimethyloxolane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trimethyloxolane-3-carboxylic acid
  • 2,3,5-Trimethyltetrahydrofuran-3-carboxylic acid
  • 2,3,5-Trimethylpyrrolidine-3-carboxylic acid

Uniqueness

2,3,5-Trimethyloxolane-3-carboxylic acid is unique due to its specific substitution pattern on the oxolane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,3,5-trimethyloxolane-3-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-5-4-8(3,7(9)10)6(2)11-5/h5-6H,4H2,1-3H3,(H,9,10)

InChI Key

NJOFLXFCHKRJMS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(O1)C)(C)C(=O)O

Origin of Product

United States

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